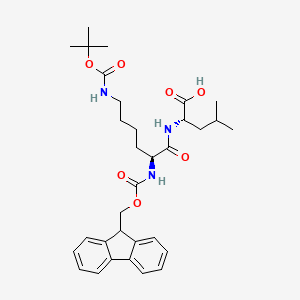
Fmoc-lys(boc)-leu-OH
Descripción general
Descripción
Fmoc-Lys(Boc)-Leu-OH is a tripeptide composed of three amino acids: Lysine (Lys), Leucine (Leu), and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus and a tert-butoxycarbonyl (Boc) protecting group on the epsilon-amino group of Lysine. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The tripeptide is synthesized on a solid support, typically a resin. The Fmoc group is used to protect the N-terminus, which is removed by treatment with a base such as piperidine. The Boc group protects the epsilon-amino group of Lysine, which is removed by treatment with trifluoroacetic acid (TFA).
Chemical Reactions: The amino acids are coupled using coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC).
Industrial Production Methods:
Automated Synthesizers: Industrial-scale synthesis often employs automated peptide synthesizers, which streamline the process and ensure consistency.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Types of Reactions:
Deprotection: Removal of the Fmoc and Boc protecting groups using base (piperidine) and acid (TFA), respectively.
Coupling Reactions: Formation of peptide bonds between amino acids using coupling reagents like DCC or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc, TFA for Boc.
Coupling: DCC or DIC in the presence of a base such as N-methylmorpholine (NMM) or triethylamine (TEA).
Major Products Formed:
Intermediate Peptides: Various intermediates are formed during the synthesis process, which are further purified and used in subsequent steps.
Final Product: this compound tripeptide.
Aplicaciones Científicas De Investigación
Chemistry: Used in the synthesis of larger peptides and proteins. Biology: Employed in the study of protein interactions and structure-function relationships. Medicine: Potential use in drug design and development due to its role in peptide synthesis. Industry: Utilized in the production of bioactive peptides and therapeutic agents.
Mecanismo De Acción
The compound itself does not have a direct biological mechanism of action but serves as a building block in the synthesis of peptides that can interact with biological targets. The Fmoc and Boc groups ensure selective protection and deprotection, allowing for precise peptide assembly.
Comparación Con Compuestos Similares
Fmoc-Lys(Boc)-OPfp: Similar structure but with a pentafluorophenyl ester group instead of Leucine.
Fmoc-Lys(Boc)-Ala-OH: Similar structure but with Alanine instead of Leucine.
Uniqueness: The presence of both Fmoc and Boc protecting groups makes Fmoc-Lys(Boc)-Leu-OH particularly useful in SPPS due to its stability and ease of deprotection.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N3O7/c1-20(2)18-27(29(37)38)34-28(36)26(16-10-11-17-33-30(39)42-32(3,4)5)35-31(40)41-19-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h6-9,12-15,20,25-27H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,36)(H,35,40)(H,37,38)/t26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZDVQFQQNAKFU-SVBPBHIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















